Binding Affinity to Human CCR8: ZK 756326 vs. CCL1 and LMD-009
ZK 756326 competitively inhibits [125I]-CCL1 binding to human CCR8 with an IC50 of 1.8 µM, a value that defines its affinity relative to the endogenous ligand [1]. In contrast, the natural ligand CCL1 binds with an IC50 of approximately 0.05 nM (50 pM) under similar conditions [2], while the alternative non-peptide agonist LMD-009 exhibits a significantly higher affinity with an IC50 of 66 nM [3]. This rank order of potency (CCL1 > LMD-009 > ZK 756326) is critical for experimental design, as ZK 756326 provides a moderate, titratable affinity that allows for precise control of receptor activation without the saturation and desensitization issues associated with ultra-high affinity ligands.
| Evidence Dimension | Competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.8 µM |
| Comparator Or Baseline | CCL1: 0.05 nM (50 pM); LMD-009: 66 nM |
| Quantified Difference | ZK 756326 is ~36,000-fold less potent than CCL1 and ~27-fold less potent than LMD-009 |
| Conditions | Human CCR8 expressed in COS-7 cells or CHO-K1 cells; [125I]-CCL1 tracer; 90-120 min incubation |
Why This Matters
The moderate, well-defined affinity of ZK 756326 enables dose-response studies and avoids the rapid receptor desensitization and complex biophysical handling required for high-affinity peptide ligands.
- [1] Haskell CA, Horuk R, Liang M, Rosser M, Dunning L, Islam I, et al. Identification and characterization of a potent, selective nonpeptide agonist of the CC chemokine receptor CCR8. Mol Pharmacol. 2006;69(1):309-16. doi:10.1124/mol.105.014779 View Source
- [2] EuroscreenFast. Chemokine CCR8 Binding (FAST-065B). Technical Datasheet. Accessed 2026. View Source
- [3] InvivoChem. LMD-009: A novel, potent non-peptide CCR8 agonist with anti-inflammatory activity. Product Datasheet. Accessed 2026. View Source
